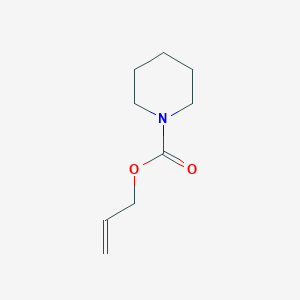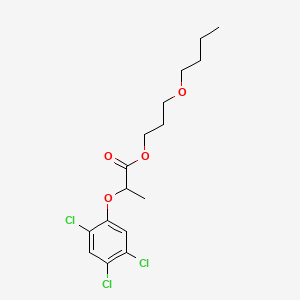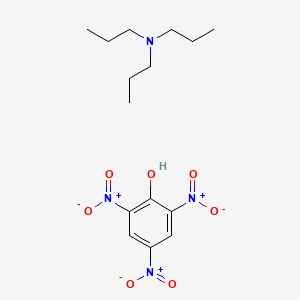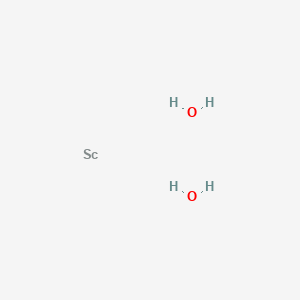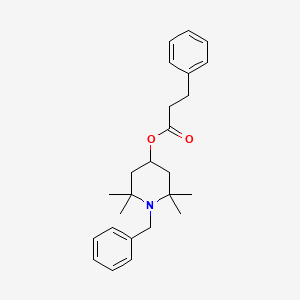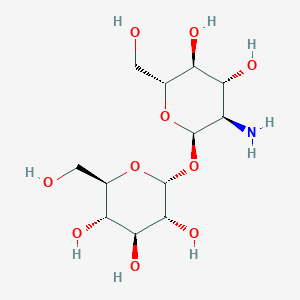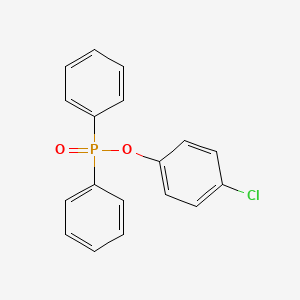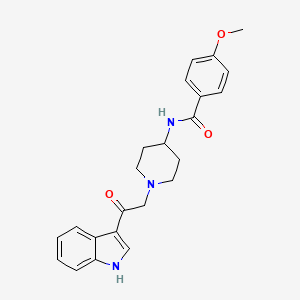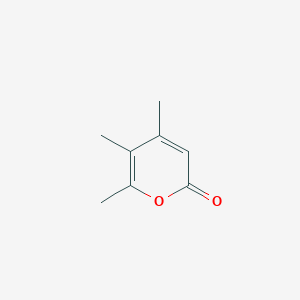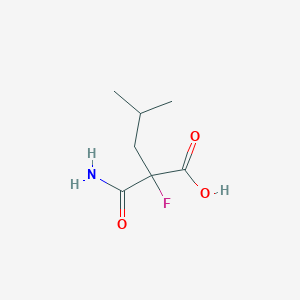
5-Oxopenta-1,3-dien-1-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxopenta-1,3-dien-1-yl benzoate is a chemical compound known for its unique structure and reactivity It consists of a benzoate group attached to a 5-oxopenta-1,3-dien-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopenta-1,3-dien-1-yl benzoate typically involves the reaction of benzoic acid derivatives with 5-oxopenta-1,3-dien-1-yl intermediates. One common method includes the esterification of benzoic acid with 5-oxopenta-1,3-dien-1-ol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid (PTSA) can be used to accelerate the esterification reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste .
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxopenta-1,3-dien-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and 5-oxopenta-1,3-dien-1-one.
Reduction: Reduction reactions can convert the compound into 5-hydroxypenta-1,3-dien-1-yl benzoate.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Benzoic acid and 5-oxopenta-1,3-dien-1-one.
Reduction: 5-Hydroxypenta-1,3-dien-1-yl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Oxopenta-1,3-dien-1-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.
Mecanismo De Acción
The mechanism of action of 5-Oxopenta-1,3-dien-1-yl benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-Oxopenta-1,3-dien-1-yl acetate: Similar structure but with an acetate group instead of a benzoate group.
5-Oxopenta-1,3-dien-1-yl propionate: Similar structure but with a propionate group.
5-Oxopenta-1,3-dien-1-yl butyrate: Similar structure but with a butyrate group.
Uniqueness: 5-Oxopenta-1,3-dien-1-yl benzoate is unique due to its specific benzoate moiety, which imparts distinct chemical and biological properties. The benzoate group can enhance the compound’s stability and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
24338-67-8 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
5-oxopenta-1,3-dienyl benzoate |
InChI |
InChI=1S/C12H10O3/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1-10H |
Clave InChI |
RIYSLXJAUWRKCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


